molecular formula C21H17N3O2 B2408128 N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1210664-96-2

N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Numéro de catalogue B2408128
Numéro CAS: 1210664-96-2
Poids moléculaire: 343.386
Clé InChI: PEOLJRMEIAIZAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, also known as PIM447, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. PIM447 is a selective inhibitor of the PIM kinase family, which plays a crucial role in cell survival and proliferation.

Applications De Recherche Scientifique

N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various types of cancer, including leukemia, lymphoma, and solid tumors. The PIM kinase family has been shown to play a crucial role in cell survival and proliferation, and the inhibition of these kinases has been suggested as a potential strategy for cancer treatment. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

Mécanisme D'action

N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a selective inhibitor of the PIM kinase family, which consists of three isoforms: PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound binds to the ATP-binding site of PIM kinases and inhibits their activity, leading to the inhibition of downstream signaling pathways. The inhibition of PIM kinases has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, suggesting that it may have anti-tumor effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is its selectivity for the PIM kinase family, which reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, which has been observed in preclinical studies. Further studies are needed to determine the optimal dose and dosing schedule of this compound to minimize toxicity while maximizing therapeutic efficacy.

Orientations Futures

There are several future directions for the study of N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide. One potential direction is the development of combination therapies with this compound and other targeted therapies or chemotherapy agents. In addition, further studies are needed to determine the optimal patient population for this compound, as well as the optimal dose and dosing schedule. Finally, the development of biomarkers to predict response to this compound may be useful in identifying patients who are most likely to benefit from treatment.

Méthodes De Synthèse

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves several steps, including the reaction of 5-phenylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(1H-pyrrol-1-yl)benzylamine to form the intermediate product, which is subsequently reacted with N-methylpiperazine to yield this compound. The synthesis of this compound has been reported in several scientific publications, and the compound is commercially available for research purposes.

Propriétés

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-21(17-8-10-19(11-9-17)24-12-4-5-13-24)22-15-18-14-20(26-23-18)16-6-2-1-3-7-16/h1-14H,15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOLJRMEIAIZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.